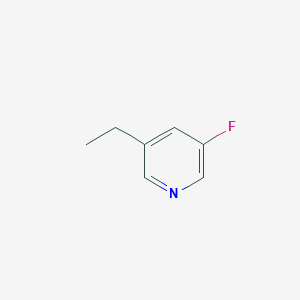

3-Ethyl-5-fluoropyridine

Beschreibung

3-Ethyl-5-fluoropyridine is a pyridine derivative featuring an ethyl group (-CH₂CH₃) at the 3-position and a fluorine atom (-F) at the 5-position of the pyridine ring. While specific data for this compound are absent in the provided evidence, its properties can be inferred from structural analogs. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability. The ethyl group may enhance lipophilicity, influencing solubility and bioavailability, while fluorine often improves metabolic stability and binding affinity in drug candidates .

Eigenschaften

Molekularformel |

C7H8FN |

|---|---|

Molekulargewicht |

125.14 g/mol |

IUPAC-Name |

3-ethyl-5-fluoropyridine |

InChI |

InChI=1S/C7H8FN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |

InChI-Schlüssel |

YFXXQHQFNSBDAR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CN=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-ethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The reaction conditions often require elevated temperatures and the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods: Industrial production of 3-ethyl-5-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and readily available starting materials is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Potassium fluoride (KF), dimethyl sulfoxide (DMSO), elevated temperatures.

Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products:

Substitution Reactions: Various substituted pyridines.

Oxidation Reactions: Aldehydes, carboxylic acids.

Reduction Reactions: Piperidine derivatives.

Coupling Reactions: Biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-fluoropyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-ethyl-5-fluoropyridine is largely dependent on its chemical structure and the presence of the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, fluorinated pyridines can modulate the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Ethyl vs. Amino/Ethynyl: The ethyl group in 3-Ethyl-5-fluoropyridine likely increases lipophilicity compared to the polar amino (-NH₂) or reactive ethynyl (-C≡CH) groups in analogs . Fluorine Position: All compounds share fluorine at position 5, which enhances electronic effects and resistance to oxidative metabolism .

Molecular Weight Trends :

- Bulky substituents (e.g., trimethylsilyl ethynyl in ) significantly increase molecular weight, impacting pharmacokinetics.

Functional Group Reactivity :

- Ethynyl groups (e.g., ) enable click chemistry for bioconjugation, whereas acrylate esters () are suited for polymerization.

Biologische Aktivität

3-Ethyl-5-fluoropyridine is a compound of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

3-Ethyl-5-fluoropyridine is characterized by:

- Molecular Formula : CHFN

- Molecular Weight : Approximately 127.14 g/mol

- Structure : A pyridine ring substituted with an ethyl group at the third position and a fluorine atom at the fifth position.

The presence of the fluorine atom imparts unique electronic properties that influence the compound's reactivity and biological interactions, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .

The biological activity of 3-Ethyl-5-fluoropyridine is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing effect of the fluorine atom enhances the compound's binding affinity to various biological receptors and enzymes, which can lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signaling pathways related to disease processes .

Antimicrobial Properties

Research indicates that 3-Ethyl-5-fluoropyridine exhibits significant antimicrobial activity, particularly against gram-positive bacteria. Its derivatives have shown effectiveness against antibiotic-resistant strains, suggesting potential therapeutic applications in treating bacterial infections .

Table 1: Antimicrobial Activity of 3-Ethyl-5-Fluoropyridine Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Ethyl-5-fluoropyridine | Gram-positive bacteria | 0.25 µg/mL |

| Related derivative A | Multi-drug resistant strains | 0.50 µg/mL |

| Related derivative B | Standard strains | 0.10 µg/mL |

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial properties of various derivatives of 3-Ethyl-5-fluoropyridine against multiple strains of gram-positive bacteria. The results demonstrated that certain derivatives exhibited up to an 8-fold increase in potency compared to standard antibiotics like linezolid . -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict how 3-Ethyl-5-fluoropyridine interacts with bacterial enzymes. These studies provide insights into its binding mechanisms and highlight its potential as an antibacterial agent by demonstrating favorable binding affinities .

Comparative Analysis with Similar Compounds

The unique substitution pattern of 3-Ethyl-5-fluoropyridine distinguishes it from other fluorinated pyridines. Below is a comparison highlighting its biological activity relative to structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 3-Ethyl-5-fluoropyridine | Ethyl at position 3 | Significant antibacterial effects | Enhanced hydrophobic character |

| 2-Amino-5-fluoropyridine | Amino at position 2 | Moderate antibacterial effects | Lacks ethyl group |

| 4-Ethyl-5-fluoropyridine | Ethyl at position 4 | Limited antibacterial effects | Different regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.